molecular formula C6H4O4 B181686 2-Oxo-2H-pyran-6-carboxylic acid CAS No. 672-67-3

2-Oxo-2H-pyran-6-carboxylic acid

Cat. No. B181686
CAS RN: 672-67-3
M. Wt: 140.09 g/mol
InChI Key: AUZCNXBFVCKKHV-UHFFFAOYSA-N
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Description

2-Oxo-2H-pyran-6-carboxylic acid is a chemical compound with the molecular formula C6H4O4 . It has a molecular weight of 140.1 . The 2-pyrone moiety, which is part of this compound, can be found in a large number of natural products with a wide range of biological activities, including antibiotic, antifungal, cytotoxic, neurotoxic, phytotoxic, anti-inflammatory, and cardiotonic effects .


Synthesis Analysis

A green approach to the synthesis of 3-acetoxy-2-oxo-2H-pyran-6-carboxylated derivatives from bio-derived C6 aldaric acids has been investigated . All the six carbon atoms present in the aldaric acid are preserved . This review summarizes the syntheses and versatile reactions, such as cycloadditions, ring-openings, and cross-couplings, of 2-pyrones and their conversion into biologically important compounds published over the last decade .


Molecular Structure Analysis

The molecular structure of 2-Oxo-2H-pyran-6-carboxylic acid can be represented by the InChI code: 1S/C6H4O4/c7-5-3-1-2-4 (10-5)6 (8)9/h1-3H, (H,8,9) . The Canonical SMILES representation is: C1=CC(=O)OC(=C1)C(=O)O .


Chemical Reactions Analysis

The salts, in the presence of hydrochloric acid, are quantitatively converted into the corresponding 3-hydroxy-2-oxo-2H-pyran-6-carboxylic acid, which afforded 3-hydroxy-2H-pyran-2-one in very high yield by further thermal decarboxylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Oxo-2H-pyran-6-carboxylic acid include a molecular weight of 140.09 g/mol, an XLogP3-AA of 0.5, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, a rotatable bond count of 1, an exact mass of 140.01095860 g/mol, and a topological polar surface area of 63.6 Ų .

Safety and Hazards

The hazard statements for 2-Oxo-2H-pyran-6-carboxylic acid include H302, which indicates that it is harmful if swallowed . The precautionary statements include P264, P270, P301 + P312, and P501 .

Future Directions

The synthesis and further transformations of 2-pyrones have attracted considerable attention over the past decade, showcasing transition metal and metal-free strategies and using readily available starting materials, notably those stemming from renewable resources . This suggests that there is significant potential for future research and development in this area.

Relevant Papers

Relevant papers for 2-Oxo-2H-pyran-6-carboxylic acid can be found at the following sources .

properties

IUPAC Name

6-oxopyran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O4/c7-5-3-1-2-4(10-5)6(8)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZCNXBFVCKKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30217482
Record name 2-Pyrone-6-carboxylic acid
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Molecular Weight

140.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-2H-pyran-6-carboxylic acid

CAS RN

672-67-3
Record name 2-Oxo-2H-pyran-6-carboxylic acid
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Record name 2-Pyrone-6-carboxylic acid
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Record name 672-67-3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of characterizing 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid in the context of the research on dihydropyridine and pyrroline carboxylic acid derivatives?

A: The research aimed to evaluate various synthesis pathways for biologically relevant dihydropyridine and pyrroline carboxylic acid derivatives. While not the primary target, 3-Hydroxy-2-oxo-2H-pyran-6-carboxylic acid emerged as a relevant compound during the exploration of these synthesis routes. The researchers characterized this compound using spectroscopic methods and single-crystal X-ray diffraction, revealing its enolic structure both in solution and solid state []. This structural information contributes to the overall understanding of potential intermediates and side-products formed during the synthesis of the target compounds and can inform the development of more efficient and selective synthesis strategies.

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